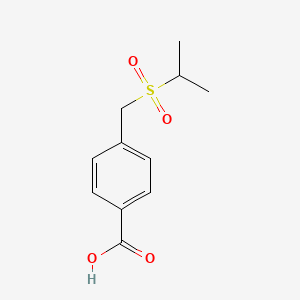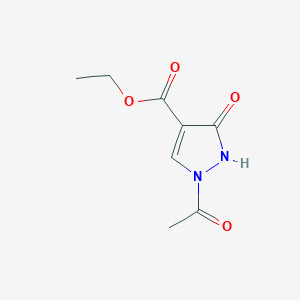
4-(Propane-2-sulfonylmethyl)-benzoic acid
Descripción general
Descripción
4-(Propane-2-sulfonylmethyl)-benzoic acid is an organic compound that features a benzoic acid core substituted with a propane-2-sulfonylmethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Propane-2-sulfonylmethyl)-benzoic acid typically involves the sulfonylation of a benzoic acid derivative. One common method is the reaction of 4-methylbenzoic acid with propane-2-sulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as crystallization and chromatography can further enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
4-(Propane-2-sulfonylmethyl)-benzoic acid undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The aromatic ring can participate in substitution reactions with electrophiles.
Oxidation and Reduction: The sulfonyl group can be oxidized or reduced under specific conditions.
Nucleophilic Substitution: The sulfonyl group can be displaced by nucleophiles.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents such as bromine or chlorine in the presence of a Lewis acid catalyst.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products
Substitution Products: Halogenated derivatives of the benzoic acid.
Oxidation Products: Sulfonic acids or sulfonates.
Reduction Products: Sulfides or thiols.
Aplicaciones Científicas De Investigación
4-(Propane-2-sulfonylmethyl)-benzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-(Propane-2-sulfonylmethyl)-benzoic acid involves its interaction with specific molecular targets. The sulfonyl group can act as an electrophile, facilitating reactions with nucleophiles in biological systems. The benzoic acid moiety can participate in hydrogen bonding and other interactions, influencing the compound’s overall reactivity and biological activity.
Comparación Con Compuestos Similares
Similar Compounds
4-Methylbenzoic Acid: Lacks the sulfonyl group, making it less reactive in certain chemical reactions.
4-(Methylsulfonyl)-benzoic Acid: Similar structure but with a different sulfonyl group, leading to variations in reactivity and applications.
Uniqueness
4-(Propane-2-sulfonylmethyl)-benzoic acid is unique due to the presence of the propane-2-sulfonylmethyl group, which imparts distinct chemical and physical properties. This makes it a valuable compound for specific applications where other similar compounds may not be as effective.
Propiedades
IUPAC Name |
4-(propan-2-ylsulfonylmethyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O4S/c1-8(2)16(14,15)7-9-3-5-10(6-4-9)11(12)13/h3-6,8H,7H2,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJAGENDKVAXWLY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)CC1=CC=C(C=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![methyl 2-{4-hydroxy-1-[2-(1H-imidazol-5-yl)ethyl]-2-oxo-1,2-dihydro-3-pyridinyl}acetate](/img/structure/B1465258.png)

![tert-Butyl (3R,8aS)-3-(hydroxymethyl)hexahydropyrrolo[1,2-a]pyrazine-2(1H)-carboxylate](/img/structure/B1465261.png)



![tert-Butyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-7-carboxylate](/img/structure/B1465270.png)

![[4-(Aminomethyl)bicyclo[2.2.2]oct-1-yl]methanol](/img/structure/B1465274.png)
![1-(1,4-Dioxaspiro[4.5]dec-8-yl)-4-iodo-1H-pyrazole](/img/structure/B1465276.png)


